N-(4-Aminophenyl)-4-isobutoxybenzamide
Overview
Description
“N-(4-Aminophenyl)-4-isobutoxybenzamide” is likely a compound with an amide functional group, which is a common feature in many bioactive molecules . It seems to be a derivative of benzamide , which is a simple compound consisting of a benzene ring attached to an amide group.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as N-(4-aminophenyl)-substituted benzamides have been synthesized through reactions involving acyl chlorides and p-nitroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, benzamide has a molecular weight of 212.2472 .Scientific Research Applications
Biosensing Applications
- N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes, related to N-(4-Aminophenyl)-4-isobutoxybenzamide, have been developed for the electrocatalytic determination of glutathione, showcasing its potential in biosensor technology (Karimi-Maleh et al., 2014).
Molecular and Chemical Studies
- Studies involving derivatives of this compound have been conducted to explore their potential as memory enhancers and acetylcholinesterase inhibitors, which could have implications in treating cognitive disorders (Piplani et al., 2018).
- The binding of N-substituted N-phenylbenzamide derivatives to AT-rich DNA was confirmed through surface plasmon resonance experiments, indicating a potential for antiprotozoal activity (Martínez et al., 2014).
- Amino-substituted benzamide derivatives, related to this compound, have been researched for their antioxidant activity through electrochemical oxidation studies (Jovanović et al., 2020).
- Molecular structure and intermolecular interactions of similar compounds have been analyzed to understand their chemical properties better (Karabulut et al., 2014).
Medicinal Chemistry
- Research on compounds like 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide has led to new synthetic processes, potentially paving the way for novel drug development (Mao Duo, 2000).
- N-Phenylbenzamide derivatives, similar to this compound, have shown promising antiviral activity against Enterovirus 71, suggesting potential for therapeutic applications (Ji et al., 2013).
Other Applications
- The anticonvulsant properties of N-phenylbenzamide derivatives have been investigated, hinting at possible applications in treating seizure disorders (Clark et al., 1984).
- Radiolabelling of N-alkylaminoalkyl-substituted benzamides, similar to this compound, has been explored for melanoma imaging, indicating its potential in diagnostic applications (Mohammed et al., 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-aminophenyl)-4-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIATXARWCKHUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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